1-(2-methylphenyl)-1H-pyrrole

Overview

Description

“1-(2-methylphenyl)-1H-pyrrole” is a chemical compound. It is also known as “Ethanone, 1-(2-methylphenyl)-” or “2’-Methylacetophenone”. Its molecular formula is C9H10O and it has a molecular weight of 134.1751 . It has a sweet, hawthorn, powdery, anisic, coumarinic, phenolic, burnt, nutty, honey aroma .

Molecular Structure Analysis

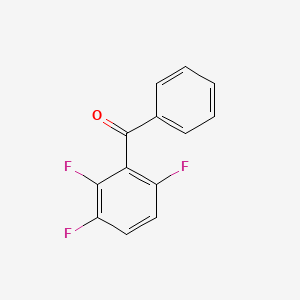

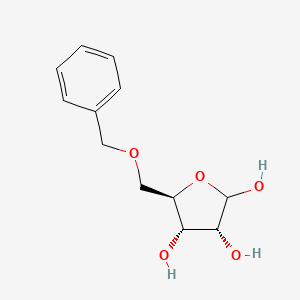

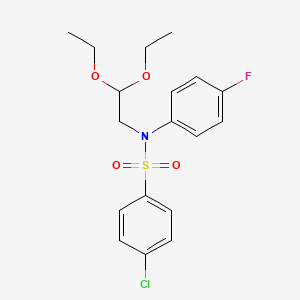

The molecular structure of “1-(2-methylphenyl)-1H-pyrrole” consists of a pyrrole ring attached to a 2-methylphenyl group . The 3D structure of the compound can be viewed using Java or Javascript .

Scientific Research Applications

Antileishmanial Activity

Leishmaniasis, a tropical disease caused by Leishmania parasites transmitted through sandfly bites, affects millions worldwide. Researchers have explored the potential of 2-methylphenylpyrrole derivatives as antileishmanial agents. In vitro studies demonstrated that compound 13 exhibited superior antipromastigote activity, surpassing standard drugs like miltefosine and amphotericin B deoxycholate . Further molecular docking studies supported its efficacy against Leishmania strains.

Antimalarial Properties

Malaria, caused by Plasmodium parasites transmitted by mosquitoes, remains a global health concern. The synthesized pyrazole derivatives (compounds 14 and 15) showed promising inhibition effects against Plasmodium berghei in vivo. Compound 15 achieved remarkable suppression (90.4%), highlighting its potential as an antimalarial agent .

Urease Inhibition

In pharmaceutical chemistry, the thiourea skeleton plays a vital role. Researchers have reported the synthesis of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids containing aliphatic and aromatic side chains. These compounds were investigated as urease inhibitors, which are relevant for various medical conditions .

Mechanism of Action

Target of Action

The primary target of 1-(2-methylphenyl)-1H-pyrrole is the aryl hydrocarbon receptor (AHR) . AHR is a ligand-activated transcription factor that can be activated by structurally diverse compounds arising from the environment and the microbiota and host metabolism . It plays a crucial role in sensing and incorporating environmental and outer stimuli into cellular adaptive responses .

Mode of Action

1-(2-methylphenyl)-1H-pyrrole acts as an antagonist to the AHR Instead, it prevents other substances from activating the AHR . This blockage of the AHR pathway can have significant effects on the cell’s response to certain stimuli .

Biochemical Pathways

The primary biochemical pathway affected by 1-(2-methylphenyl)-1H-pyrrole is the AHR-CYP1A1 axis . This pathway is involved in several chronic diseases, and its modulation occurs during these diseases . The compound’s action on this pathway could potentially be of clinical interest for metabolic and inflammatory pathological processes .

Pharmacokinetics

Similar compounds have been shown to have significant pharmacokinetic properties . For instance, the compound CH-223191, which has a similar structure, has been widely investigated in diverse models of disease . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-(2-methylphenyl)-1H-pyrrole.

Result of Action

The molecular and cellular effects of 1-(2-methylphenyl)-1H-pyrrole’s action are primarily related to its antagonistic effect on the AHR . By blocking the activation of the AHR, it can potentially alter the cell’s response to certain stimuli . This can have significant effects on cellular processes, particularly in the context of diseases where the AHR-CYP1A1 axis is involved .

Action Environment

The action of 1-(2-methylphenyl)-1H-pyrrole can be influenced by various environmental factors. For instance, the presence of other substances that can bind to the AHR can affect the compound’s efficacy . Additionally, factors such as pH and temperature could potentially influence the stability of the compound.

properties

IUPAC Name |

1-(2-methylphenyl)pyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-10-6-2-3-7-11(10)12-8-4-5-9-12/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZAWYAGHQJNKTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate](/img/structure/B3040753.png)

![1-[2-Fluoro-6-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B3040769.png)